(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426316 | |
| Record name | Fmoc-D-Met-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-40-6 | |
| Record name | D-FMOC-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-D-Met-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Fmoc D Met Oh and Derivatives
Fmoc Solid-Phase Peptide Synthesis (SPPS) Applications of Fmoc-D-Met-OH
Fmoc-D-Met-OH serves as a crucial building block for introducing D-methionine residues into peptides using the Fmoc solid-phase peptide synthesis (SPPS) strategy. sigmaaldrich.comsigmaaldrich.com This methodology is preferred for many synthetic peptides due to its use of a base-labile Fmoc protecting group for the α-amine, which is orthogonal to the acid-labile side-chain protecting groups. nih.govpublish.csiro.au This orthogonality allows for the selective deprotection of the N-terminus without prematurely cleaving the growing peptide from the solid support or removing side-chain protecting groups. nih.govpeptide.com The Fmoc group is stable to the acidic conditions used for final cleavage, while the tert-butyloxycarbonyl (Boc) group used in alternative strategies is not. publish.csiro.ausigmaaldrich.com
The use of Fmoc-amino acids, including Fmoc-D-Met-OH, offers several advantages, such as the high purity of the commercially available building blocks and their general solubility in solvents commonly used in peptide synthesis, like N,N-dimethylformamide (DMF). publish.csiro.aucem.com The progress of the synthesis can be conveniently monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct released during the Fmoc deprotection step. publish.csiro.auiris-biotech.de
Integration of Fmoc-D-Met-OH as a Building Block in Complex Peptide Architectures
The incorporation of D-amino acids, such as D-methionine from Fmoc-D-Met-OH, into peptide sequences is a key strategy for creating peptides with enhanced stability against enzymatic degradation and for modulating their biological activity and conformational properties. Fmoc-D-Met-OH is integrated into complex peptide architectures, including cyclic peptides, branched peptides, and those containing other post-translational modifications, using standard SPPS protocols. cem.comresearchgate.net
The synthesis of these complex structures relies on the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. mdpi.com For instance, the synthesis of Degarelix, a complex decapeptide GnRH antagonist, utilizes various Fmoc-D-amino acids in an Fmoc/tBu-based solid-phase synthesis strategy. The integration of Fmoc-D-Met-OH follows the same principles, involving iterative cycles of deprotection of the N-terminal Fmoc group with a base (commonly a solution of piperidine (B6355638) in DMF) and subsequent coupling of the next Fmoc-amino acid. iris-biotech.dersc.org The specific properties of the methionine side chain, a thioether, are generally managed without a protecting group during the synthesis elongation. peptide.com
Optimization of Coupling Reactions with Fmoc-D-Met-OH
Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) to suppress side reactions and improve efficiency. mdpi.comgoogle.com Uronium/aminium-based reagents like HBTU, HATU, and COMU are also widely employed for their high coupling efficiency. luxembourg-bio.com
The optimization process may involve adjusting several parameters:
Choice of Coupling Reagent and Additive: The selection depends on the specific sequence, with more hindered couplings potentially requiring stronger reagents like HATU.
Reaction Time and Temperature: While most couplings are performed at room temperature, increasing the temperature can sometimes overcome difficult couplings, though this may also increase the risk of side reactions. peptide.com
Solvent: N,N-dimethylformamide (DMF) is the most common solvent, but others like N-methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (B87167) (DMSO) can be used to improve solubility and disrupt peptide aggregation. peptide.com
Monitoring: The completion of the coupling reaction can be monitored using qualitative tests like the Kaiser test (ninhydrin test), which detects free primary amines on the resin beads. iris-biotech.de
A deep learning model has been developed to predict the outcome of Fmoc deprotection steps and optimize synthesis parameters in automated fast-flow peptide synthesis, highlighting the potential for computational approaches in optimizing these reactions. mit.edu
Strategies for Minimizing Side Reactions During Fmoc-D-Met-OH Incorporation (e.g., racemization, methionine oxidation)
Two primary side reactions are of concern when incorporating methionine: racemization and oxidation of the thioether side chain.
Racemization, the loss of chiral integrity at the α-carbon, can occur during the activation and coupling steps of peptide synthesis. mdpi.com The Nα-Fmoc protecting group itself helps to suppress racemization. nih.gov However, the risk increases with certain coupling conditions, particularly with prolonged pre-activation times or the use of strong bases. nih.gov
While amino acids like histidine and cysteine are notoriously prone to racemization, methionine is generally considered less susceptible. nih.govpeptide.com Nevertheless, ensuring chiral purity is critical. Strategies to suppress racemization during the coupling of Fmoc-amino acids include:
Use of Additives: The addition of reagents like HOBt, 6-Cl-HOBt, or HOAt to carbodiimide-mediated couplings is a standard practice to minimize racemization by forming active esters that are less prone to forming the racemization-prone oxazolone (B7731731) intermediate. peptide.commdpi.com
Choice of Coupling Reagent: Uronium/aminium salt-based coupling reagents can influence the level of racemization. For particularly sensitive amino acids, the choice of reagent is critical. For example, in the case of phenylglycine, COMU combined with a sterically hindered base like 2,4,6-trimethylpyridine (B116444) (TMP) was shown to significantly reduce racemization compared to HATU. luxembourg-bio.com
Avoiding Excess Base and Prolonged Pre-activation: The basic conditions required for some coupling methods can promote racemization via enolization. mdpi.com Minimizing the exposure to base and the time the amino acid spends in its activated state before coupling is crucial.
| Coupling Condition | Effect on Racemization | Reference |
| Use of additives (HOBt, HOAt) | Suppresses racemization | peptide.com |
| Carbodiimide activation | Can lead to oxazolone formation and racemization if additives are not used | mdpi.com |
| Uronium/aminium reagents | Can reduce racemization, but the effect is reagent-dependent | luxembourg-bio.com |
| Excess base / extended pre-activation | Increases risk of racemization | nih.gov |
The thioether side chain of methionine is susceptible to oxidation, primarily to methionine sulfoxide (Met(O)) and, to a lesser extent, methionine sulfone (Met(O2)). iris-biotech.deacs.org This oxidation can occur during synthesis, purification, and storage, but it is a particular concern during the final acidolytic cleavage step from the resin. peptide.comacs.orgresearchgate.net Oxidation introduces a chiral center at the sulfur atom (creating diastereomers), increases the polarity of the peptide, and can alter its conformation and biological activity. iris-biotech.de
Strategies to manage methionine oxidation include:
Use of Scavengers During Cleavage: The most common approach is to add reducing agents or scavengers to the trifluoroacetic acid (TFA) cleavage cocktail. thermofisher.com Thioanisole, 1,2-ethanedithiol (B43112) (EDT), and dimethyl sulfide (B99878) (DMS) are frequently used to quench reactive cationic species that can cause oxidation. sigmaaldrich.comiris-biotech.de
Post-synthesis Reduction: If oxidation does occur, the resulting methionine sulfoxide can often be reduced back to methionine. peptide.comiris-biotech.de Reagents like ammonium (B1175870) iodide with dimethyl sulfide or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be used for this purpose. iris-biotech.de
Optimized Cleavage Cocktails: Specific cleavage cocktails have been developed to minimize both oxidation and S-alkylation of methionine. One such cocktail consists of TFA, anisole, trimethylsilyl (B98337) chloride (TMSCl), and dimethyl sulfide (Me2S), with the addition of triphenylphosphine. researchgate.net
| Side Reaction | Product | Prevention/Reversal Method | Reference |
| Oxidation | Methionine sulfoxide (Met(O)) | Addition of scavengers (e.g., EDT, DMS) to cleavage cocktail; Post-synthesis reduction with TCEP or NH4I/DMS | sigmaaldrich.comiris-biotech.deiris-biotech.de |
| Oxidation | Methionine sulfone (Met(O2)) | Prevention through scavengers; not easily reversible | iris-biotech.de |
| S-alkylation (tert-butylation) | S-tert-butylated Met | Use of scavengers; Reversal by heating in 5% acetic acid | acs.orgresearchgate.net |
Racemization Suppression Techniques in Fmoc-D-Met-OH Coupling
Solution-Phase Synthesis Approaches Involving Fmoc-D-Met-OH
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains valuable, particularly for large-scale production and the synthesis of short peptides or peptide fragments. In this approach, all reactions are carried out in a homogenous solution, and the product is isolated and purified after each step.
Fmoc-D-Met-OH can be used in solution-phase synthesis, often in fragment condensation strategies. In this approach, smaller protected peptide fragments are synthesized, purified, and then coupled together in solution to form the final, larger peptide. The Fmoc group serves as the temporary N-terminal protection for the fragments.
Challenges in solution-phase synthesis include the potential for racemization during fragment coupling and the decreasing solubility of the growing protected peptide chain. sci-hub.se However, new methodologies are being developed to address these issues. For example, the use of isostearyl-mixed anhydride (B1165640) coupling has been reported for the synthesis of dipeptide fragments, and novel C-terminal protecting groups have been designed to improve the solubility of peptide intermediates. sci-hub.se
Synthesis of Oxidized Fmoc-D-Met-OH Derivatives
Methionine is particularly susceptible to oxidation, which can occur during SPPS and subsequent purification steps. iris-biotech.de This oxidation can lead to the formation of methionine sulfoxide (Met(O)) and methionine sulfone (Met(O2)), which can alter the structure, stability, and biological activity of the resulting peptide. iris-biotech.de While often considered an undesirable side reaction, the deliberate synthesis and incorporation of these oxidized derivatives have found specific applications in peptide chemistry.
Synthesis:
The synthesis of Fmoc-D-Methionine Sulfoxide (Fmoc-D-Met(O)-OH) can be achieved through the controlled oxidation of Fmoc-D-Met-OH. A common method involves the use of mild oxidizing agents. For instance, hydrogen peroxide in dimethylformamide (DMF) can be used to oxidize the methionine residue after its coupling in solid-phase synthesis. researchgate.net This in-situ oxidation allows for the direct incorporation of the sulfoxide into the growing peptide chain. Alternatively, Fmoc-D-Met(O)-OH can be prepared as a standalone building block prior to its use in SPPS.
Applications:
The primary application of Fmoc-D-Met(O)-OH lies in overcoming challenges associated with methionine oxidation during peptide synthesis. When significant oxidation of methionine residues occurs during synthesis and purification, it can lead to a heterogeneous mixture of the desired peptide and its oxidized forms, complicating purification. peptide.com By intentionally using Fmoc-D-Met(O)-OH, a uniform peptide product containing the sulfoxide is obtained, which can be more easily purified. peptide.com Following purification, the methionine sulfoxide residues can be reduced back to methionine. peptide.com This strategy is particularly useful in the synthesis of long and complex peptides where the risk of oxidation is higher.
Furthermore, the presence of methionine sulfoxide can influence the aggregation properties and solubility of peptides. researchgate.net In some cases, such as with β-amyloid peptides, the oxidation state of methionine plays a crucial role in its biological activity and toxicity. researchgate.net The ability to synthesize peptides with a defined oxidation state at the methionine residue is therefore of significant interest for studying the structure-function relationships of such peptides.
In some biological contexts, the oxidation of methionine to methionine sulfoxide can activate a protein. peptide.com The use of Fmoc-D-Met(O)-OH in peptide synthesis allows researchers to mimic this post-translational modification and study its effects on protein function.
Interactive Data Table: Properties of Fmoc-D-Met(O)-OH
| Property | Value |
| Synonyms | Fmoc-D-methionine sulfoxide |
| Molecular Formula | C20H21NO5S |
| Appearance | White to off-white powder |
Synthesis:
Fmoc-D-Methionine Sulfone (Fmoc-D-Met(O2)-OH) is synthesized by the further oxidation of Fmoc-D-Met-OH or Fmoc-D-Met(O)-OH. Stronger oxidizing conditions are required to convert the sulfide or sulfoxide to the sulfone. This can be achieved using reagents such as peroxy acids. The resulting Fmoc-D-Met(O2)-OH is a stable, crystalline solid that can be used as a building block in SPPS. chemimpex.com
Applications:
Fmoc-D-Met(O2)-OH serves as a versatile building block in peptide synthesis, particularly in pharmaceutical research and drug development. chemimpex.com The sulfone group enhances the stability and solubility of the compound, which can be advantageous in various organic synthesis applications. chemimpex.com The incorporation of methionine sulfone can alter the conformational properties of a peptide and its resistance to enzymatic degradation.
This derivative is employed in the development of bioactive peptides and peptide-based therapeutics. chemimpex.com Its unique properties facilitate efficient coupling reactions, enabling the synthesis of complex peptide structures with high purity and yield. chemimpex.com The sulfone is a stable isostere of other functional groups and can be used to probe the structural and functional requirements of peptide-receptor interactions.
Interactive Data Table: Properties of Fmoc-D-Met(O2)-OH
| Property | Value |
| Synonyms | Fmoc-D-Met(O2)-OH |
| CAS Number | 1247791-23-6 chemimpex.comiris-biotech.de |
| Molecular Formula | C20H21NO6S chemimpex.com |
| Molecular Weight | 403.5 g/mol chemimpex.com |
| Appearance | White crystalline powder or off-white powder chemimpex.com |
| Purity | ≥ 99% (HPLC) chemimpex.com |
| Melting Point | 156 - 161 °C chemimpex.com |
| Storage Conditions | 0 - 8 °C chemimpex.com |
Fmoc-D-Methionine Sulfoxide (Fmoc-D-Met(O)-OH) Synthesis and Applications
Emerging Synthetic Techniques and Automation in Fmoc-D-Met-OH Chemistry
The field of peptide synthesis is continuously evolving, with a strong emphasis on improving efficiency, purity, and automation. These advancements are directly applicable to the synthesis of peptides containing Fmoc-D-Met-OH and its derivatives.
The development of automated peptide synthesizers has revolutionized the field, allowing for the rapid and reliable production of peptides. peptide.com Modern synthesizers can perform all the steps of SPPS, including resin loading, deprotection, coupling, and washing, with minimal manual intervention. peptide.com This automation is compatible with the use of Fmoc-D-Met-OH and its oxidized derivatives, enabling their seamless incorporation into peptide sequences. acs.org
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis. researchgate.net The application of microwave energy can significantly reduce reaction times for both the deprotection and coupling steps, leading to faster synthesis and often improved purity of the final product. researchgate.net This is particularly beneficial for the synthesis of long or difficult peptide sequences.
Furthermore, novel coupling reagents and strategies are continuously being developed to improve the efficiency and reduce side reactions in peptide synthesis. acs.org These advancements contribute to the higher fidelity synthesis of peptides containing sensitive residues like methionine.
The integration of these emerging techniques and automation is crucial for advancing the applications of Fmoc-D-Met-OH and its derivatives in areas such as drug discovery, proteomics, and materials science. The ability to synthesize highly pure and complex peptides in an efficient and automated manner opens up new avenues for research and development.
Mechanistic Investigations and Theoretical Studies on Fmoc D Met Oh
Computational Chemistry Approaches (e.g., Density Functional Theory, Molecular Dynamics Simulation)
Computational chemistry plays a pivotal role in elucidating the behavior of Fmoc-D-Met-OH at a molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in predicting and explaining its properties and interactions. DFT calculations are employed to determine electronic structures, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the energy gap (ΔE). These parameters offer insights into the molecule's reactivity, stability, and potential for adsorption researchgate.netdntb.gov.ua. MD simulations, on the other hand, provide dynamic perspectives, illustrating how Fmoc-D-Met-OH molecules interact with surfaces and other molecules over time, contributing to an understanding of phenomena such as self-assembly and the formation of protective layers researchgate.netdntb.gov.uaresearchgate.net. These computational methods collectively offer a theoretical foundation for understanding the compound's performance in various chemical environments, such as its efficacy as a corrosion inhibitor researchgate.netdntb.gov.ua.
Adsorption Mechanism Studies (e.g., on metallic surfaces)
Studies investigating the adsorption behavior of Fmoc-Met-OH on metallic surfaces, particularly copper (Cu), have revealed significant mechanistic insights. Research indicates that Fmoc-Met-OH exhibits strong chemical adsorption on Cu substrates researchgate.netdntb.gov.ua. This strong interaction is supported by theoretical calculations that show high binding energy values and a low energy gap, suggesting substantial electronic coupling between the molecule and the metal surface researchgate.netdntb.gov.ua. The adsorption process leads to the formation of a dense and ordered adsorption film on the metallic surface, a phenomenon corroborated by experimental techniques like X-ray photoelectron spectroscopy (XPS) and electrochemical analyses researchgate.netdntb.gov.ua. Understanding these adsorption mechanisms is crucial for applications where Fmoc-D-Met-OH might function as a surface modifier or protective agent researchgate.netdntb.gov.uadntb.gov.ua.
Interactions of Functional Groups within Fmoc-D-Met-OH in Various Chemical Environments
The chemical behavior and functional properties of Fmoc-D-Met-OH are intrinsically linked to the collective interactions of its constituent functional groups: the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the amino and carboxyl groups of the D-methionine backbone, and the thioether moiety in the methionine side chain. The aromatic rings within the Fmoc group are known to participate in π–π stacking interactions, which are fundamental to the self-assembly processes observed in many Fmoc-protected amino acids researchgate.netbeilstein-journals.orgacs.org. Furthermore, hydrogen bonding, facilitated by the amino, carboxyl, and amide functionalities, plays a critical role in stabilizing molecular assemblies and mediating interactions in solution researchgate.netbeilstein-journals.orgacs.org. The thioether group of methionine can also engage in specific interactions, such as sulfur-aromatic interactions, which can be influenced by the oxidation state of the sulfur atom nih.gov. These diverse non-covalent interactions collectively dictate the compound's conformation, solubility, and its capacity to interact with surfaces or other molecules, thereby influencing its utility in fields ranging from peptide synthesis to the development of functional biomaterials beilstein-journals.orgacs.org.
Performance Metrics of Fmoc-Met-OH in Corrosion Inhibition Studies
The following table presents key performance metrics observed for Fmoc-Met-OH when utilized as a corrosion inhibitor, as reported in specific research findings.
| Metric | Value | Source |
| Inhibition Efficiency (IE) | 78.26% | researchgate.netdntb.gov.ua |
| Removal Rate (RR) | 5703 Å/min | researchgate.netdntb.gov.ua |
| Static Etch Rate (SER) | 676 Å/min | researchgate.netdntb.gov.ua |
| Surface RMS Deviation (Sq) | 1.41 nm | researchgate.netdntb.gov.ua |
Compound List
Fmoc-D-Met-OH
Fmoc-L-Met-OH
Methionine (Met)
Copper (Cu)
Fmoc-Trp-OH
Fmoc-Lys
Fmoc-ʟ-Lys
Fmoc-ʟ-Phe
Fmoc-His-OH
Research Applications of Fmoc D Met Oh in Advanced Materials and Interdisciplinary Fields
Fmoc-D-Met-OH in Perovskite Solar Cell Interface Modification
Interface modification is a critical strategy for reducing defects in perovskite films, which can otherwise negatively impact the performance of perovskite solar cells (PSCs). researchgate.netacs.orgresearchgate.net The introduction of the multifunctional amino acid molecule, Fmoc-Met-OH, has been investigated as an effective method to improve the quality of perovskite films. researchgate.netresearchgate.net It is often introduced into an anti-solvent solution during the fabrication process to delay the crystallization of the perovskite, leading to higher quality films. researchgate.net
Systematic studies have shown that amino acid molecules like Fmoc-Met-OH play a significant role in promoting the morphology and crystal structure of perovskite films. researchgate.net When used as an additive, Fmoc-Met-OH can lead to the formation of perovskite films with more uniform morphology, larger grain sizes, and fewer grain boundaries. rsc.org This improvement in film quality is crucial for efficient device operation.
The numerous defects present on the surface and at the grain boundaries of polycrystalline perovskite films are a major source of performance loss in solar cells. researchgate.netrsc.org These defects act as trap states, leading to non-radiative recombination of charge carriers. The functional groups within the Fmoc-Met-OH molecule can interact with the uncoordinated metal cations (e.g., lead) in the perovskite structure. researchgate.net This interaction passivates the surface trap states, which in turn inhibits charge recombination and enhances charge transport within the film. researchgate.netresearchgate.net The result is a lower defect state density on the perovskite film surface and decreased charge transfer resistance. researchgate.net
The improvements in film quality and charge dynamics directly translate to enhanced device performance and stability. rsc.org In one study, modifying a perovskite solar cell with Fmoc-Met-OH increased the power conversion efficiency (PCE) from a baseline of 14.17% to 16.75%. researchgate.net Furthermore, the stability of the device was improved; an unpackaged device featuring the Fmoc-Met-OH modification retained 65% of its initial efficiency after 220 hours of storage in an air atmosphere with 30% humidity. researchgate.net
Table 1: Photovoltaic Performance of Perovskite Solar Cells With and Without Fmoc-Met-OH Modification
| Device Configuration | Power Conversion Efficiency (PCE) | Stability (after 220h) | Source |
| Control Device | 14.17% | Not specified | researchgate.net |
| Fmoc-Met-OH Modified | 16.75% | Retained 65% of initial PCE | researchgate.net |
Reduction of Surface Trap States and Enhancement of Charge Transport
Corrosion Inhibition Studies Utilizing Fmoc-D-Met-OH
The chemical structure of Fmoc-D-Met-OH also makes it an effective corrosion inhibitor, particularly for metallic substrates like copper in alkaline environments. researchgate.netdntb.gov.ua Its application is notable in processes such as chemical mechanical polishing (CMP) of copper, where preventing excessive corrosion is essential. researchgate.netdntb.gov.ua
Experimental evaluations have demonstrated that Fmoc-Met-OH can effectively inhibit the corrosion of copper. researchgate.netdntb.gov.ua In a weakly alkaline slurry (pH 8.5), it achieved a high inhibition efficiency (IE) of 78.26%. researchgate.netdntb.gov.ua This level of protection was accomplished while maintaining a high copper removal rate and a low static etch rate, which are important parameters in CMP processes. researchgate.netdntb.gov.ua
Table 2: Corrosion Inhibition Performance of Fmoc-Met-OH on Copper
| Parameter | Value | Conditions | Source |
| Inhibition Efficiency (IE) | 78.26% | Weakly alkaline slurry (pH 8.5) | researchgate.netdntb.gov.ua |
| Substrate | Copper (Cu) | Chemical Mechanical Polishing (CMP) | researchgate.netdntb.gov.ua |
The mechanism behind the corrosion inhibition involves the formation of a protective film on the metal's surface. researchgate.netresearchgate.net X-ray photoelectron spectroscopy (XPS) and electrochemical analyses have confirmed that Fmoc-Met-OH molecules form a dense and ordered adsorption film on the copper surface. researchgate.netdntb.gov.uaresearchgate.net Theoretical calculations using density functional theory (DFT) and molecular dynamics simulations further verify that Fmoc-Met-OH exhibits strong chemical adsorption onto the copper substrate. researchgate.netdntb.gov.uaresearchgate.net This strong adsorption effectively shields the copper surface from the corrosive environment. researchgate.net
Inhibition Efficiency on Metallic Substrates (e.g., Copper)
Bioconjugation and Biomedical Research Applications of Fmoc-D-Met-OH
Fmoc-D-Met-OH and its derivatives are instrumental in the field of bioconjugation, which involves the linking of different molecules to create novel constructs for biomedical purposes. The Fmoc group provides essential protection for the amino group during peptide synthesis, allowing for controlled and specific chemical reactions. chemimpex.comsigmaaldrich.com
The precise nature of Fmoc-based synthesis enables the creation of peptides and bioconjugates designed to target specific cells or tissues. A derivative, Fmoc-D-methionine sulfone, is employed in bioconjugation processes to attach drugs or diagnostic labels to proteins. chemimpex.com This facilitates the development of targeted delivery systems, for instance in cancer therapy, where the goal is to enhance the efficacy and specificity of therapeutic agents while minimizing off-target effects. chemimpex.com The related compound, Fmoc-D-methionine sulfoxide (B87167), is also utilized in research aimed at developing targeted therapies and diagnostics. chemimpex.com This strategy is part of a broader effort in drug discovery to create molecules with improved therapeutic profiles. chemimpex.com
Table 1: Research Findings in Targeted Therapies
| Compound Derivative | Application Area | Research Focus | Citation |
| Fmoc-D-methionine sulfone | Targeted Drug Delivery | Attaching drugs or labels to proteins for cancer therapy. | chemimpex.com |
| Fmoc-D-methionine sulfone | Drug Development | Enhancing the efficacy and specificity of therapeutic agents. | chemimpex.com |
| Fmoc-D-methionine sulfoxide | Diagnostics & Therapy | Use as a building block for targeted therapies and diagnostics. | chemimpex.com |
Fmoc-D-Met-OH is a fundamental component in the synthesis of biologically active peptides. sigmaaldrich.com Its derivatives, such as Fmoc-D-methionine sulfone, serve as key building blocks in the controlled synthesis of peptides, which is essential for producing these active compounds. chemimpex.com Researchers utilize various Fmoc-protected amino acids to assemble complex peptide structures, including peptide mimetics and cyclodepsipeptides with specific biological functions. medchemexpress.commdpi.com For example, Fmoc-amino acids are used in the solid-phase synthesis of peptide conjugates and antibacterial peptides. medchemexpress.comunifi.it The ability to incorporate D-amino acids like D-methionine can increase the stability of these peptides against degradation by enzymes in the body, a crucial aspect for therapeutic development.
Development of Targeted Therapies and Diagnostics
Neuroscience Research Utilizing Fmoc-D-Met-OH
In neuroscience, research often depends on the ability to synthesize specific peptides that mimic or block the function of endogenous neuropeptides. Fmoc-D-Met-OH and its analogues are valuable tools in this area. chemimpex.com
Amino acids and their derivatives are foundational to the biosynthesis and function of neurotransmitters. biocompare.com Peptides synthesized using building blocks like Fmoc-D-Met-OH are used to study the complex interactions between neuropeptides and their receptors, which are critical for understanding neurotransmitter signaling pathways. nih.gov For instance, synthetic peptides allow researchers to investigate the roles of neuromodulators like cholecystokinin (B1591339) (CCK) and opioid peptides in processes such as pain signaling. nih.gov The development of photoactivatable neuropeptides, created through chemical synthesis, provides a method for the precise, spatiotemporally controlled release of signaling molecules to study neural circuits. nih.gov
The synthesis of specific neuropeptides is crucial for investigating the mechanisms of neurological disorders and developing potential treatments. chemimpex.com Fmoc-D-methionine sulfone is used to synthesize neuropeptides for studying conditions such as depression and anxiety. chemimpex.com Research efforts also focus on creating peptidomimetic antagonists for neuropeptide receptors to address conditions like opioid-induced hyperalgesia. acs.org The design and synthesis of novel peptidomimetics are central to the work at institutions like the Florey Institute of Neuroscience and Mental Health. publish.csiro.au The use of D-amino acids, introduced via reagents like Fmoc-D-Met-OH, is a key strategy in creating stable and effective neuropeptide analogues for this research. nih.gov
Table 2: Examples of Fmoc-Amino Acids in Neuropeptide Research
| Research Area | Synthesized Molecule Type | Purpose of Synthesis | Citation |
| Neurological Disorders | Neuropeptides | Studying potential treatments for depression and anxiety. | chemimpex.com |
| Pain Research | Peptidomimetic Antagonist | Prevention of opioid-induced hyperalgesia. | acs.org |
| Neurotransmitter Signaling | Photoactivatable Opioids | Precise delivery of opioids to study neural tissue. | nih.gov |
| Opioid Receptors | [D-Trp4]-enkephalin analogues | Studying stereochemical requirements at opioid receptors. | nih.gov |
Studies Related to Neurotransmitter Function and Signaling Pathways
Protein Engineering and Interaction Studies Involving Fmoc-D-Met-OH
Fmoc-D-Met-OH is a valuable reagent in protein engineering, where scientists modify protein structures to enhance their properties or to study their interactions. The incorporation of non-canonical D-amino acids can confer unique properties, such as resistance to enzymatic degradation.
In one significant study, Fmoc-D-Met-OH was used as one of the building blocks in the total chemical synthesis of a D-configured monobody. nih.gov This engineered protein was designed to bind to monocyte chemoattractant protein-1 (MCP-1), a protein implicated in numerous diseases. nih.gov The synthesis was performed using automated solid-phase peptide synthesis (SPPS) with Fmoc-protected D-amino acids. nih.gov This approach demonstrates how Fmoc-D-Met-OH contributes to creating mirror-image proteins (composed of D-amino acids) that can interact with natural L-proteins, opening avenues for novel therapeutics. nih.gov
Furthermore, libraries of peptides created using Fmoc-amino acids are used to screen for inhibitors of protein-protein interactions (PPIs), which are considered challenging drug targets. nih.gov The related compound, selenomethionine, which can be introduced using an Fmoc-protected version, is also a powerful tool for studying peptide-protein interactions and determining protein structures. sigmaaldrich-jp.com Derivatives like Fmoc-D-methionine sulfone are also used to modify proteins to improve their stability and activity for applications in biotechnology. chemimpex.com
Application in Peptide-Based Biomaterials
The N-α-(9-fluorenylmethyloxycarbonyl)-D-methionine (Fmoc-D-Met-OH) molecule is a specialized amino acid derivative that serves as a fundamental building block in the development of advanced peptide-based biomaterials. Its unique structure, combining the hydrophobic and aromatic Fmoc group with the chiral D-methionine residue, facilitates the creation of materials with distinct and programmable properties. The application of Fmoc-protected amino acids, including Fmoc-D-Met-OH, is particularly prominent in the fabrication of self-assembling hydrogels for biomedical applications such as tissue engineering and regenerative medicine. scispace.comacs.org
The process of forming these biomaterials is driven by molecular self-assembly, where non-covalent interactions guide the spontaneous organization of molecules into ordered supramolecular structures. For Fmoc-amino acids, the primary driving forces are π-π stacking interactions between the aromatic fluorenyl rings and hydrophobic interactions. acs.orgmdpi.com These are further stabilized by hydrogen bonding between the peptide backbones, leading to the formation of nanofibers. mdpi.com These nanofibers can entangle to create a three-dimensional network that immobilizes large quantities of water, resulting in a hydrogel. scispace.comresearchgate.net
The use of the D-enantiomer of methionine is a critical design choice. Peptides and biomaterials constructed with D-amino acids exhibit significantly increased resistance to enzymatic degradation by proteases, which typically recognize only L-amino acid substrates. researchgate.net This enhanced stability is a crucial attribute for biomaterials intended for in vivo applications. Furthermore, the introduction of a D-amino acid into a peptide sequence (creating a heterochiral structure) can profoundly alter the pathway of self-assembly, leading to supramolecular structures and material properties that are distinct from their homochiral L-amino acid counterparts. researchgate.netnih.govacs.org Research on other Fmoc-D-amino acid peptides has shown that chirality can dictate the helical arrangement and fibrillar motifs of the resulting nanofibers. nih.gov
Hydrogels derived from Fmoc-methionine have been identified for their intrinsic bioactive properties, most notably their antimicrobial activity. nih.gov Studies have demonstrated that these hydrogels can selectively inhibit the growth of Gram-positive bacteria. nih.govresearchgate.net This inherent bioactivity makes them attractive candidates for applications in wound healing and as coatings for medical devices to prevent bacterial colonization.
The versatility of Fmoc-amino acids also allows for their co-assembly with other peptides or functional molecules. mdpi.com This strategy can be used to create multifunctional hydrogels. For instance, Fmoc-D-Met-OH could be co-assembled with a peptide sequence containing a cell-adhesion motif like Arginine-Glycine-Aspartic acid (RGD) to create a biomaterial that is both antimicrobial and promotes cell attachment for tissue engineering applications. acs.org
Interactive Data Tables
Table 1: Research Findings on the Antimicrobial Activity of Fmoc-Amino Acid-Based Hydrogels
| Fmoc-Amino Acid | Target Bacteria | Observed Effect | Efficacy Ranking | Reference |
| Fmoc-Methionine (Fmoc-Met) | Gram-positive | Selective inhibition of growth | Moderate | nih.govresearchgate.net |
| Fmoc-Tryptophan (Fmoc-Trp) | Gram-positive | Selective inhibition of growth | High | researchgate.net |
| Fmoc-Tyrosine (Fmoc-Tyr) | Gram-positive | Selective inhibition of growth | Low | researchgate.net |
| Fmoc-Phenylalanine (Fmoc-Phe) | Gram-positive | Good antibacterial activity | Not specified | nih.gov |
| Fmoc-dipeptides (general) | Gram-positive & Gram-negative | Bactericidal efficacy demonstrated | Varies with structure | mdpi.com |
Table 2: Overview of Biomaterial Applications Based on Self-Assembling Fmoc-Peptides
| Biomaterial Type | Driving Force for Assembly | Key Properties | Potential Applications | References |
| Single Fmoc-Amino Acid Hydrogels | π-π stacking, Hydrophobic interactions, H-bonding | Self-supporting, Injectable, Bioactive (antimicrobial) | Tissue engineering, Wound healing, Drug delivery | acs.orgresearchgate.netresearchgate.net |
| Fmoc-Dipeptide Hydrogels | π-π stacking, H-bonding | Tunable mechanical stiffness, Biocompatible | 3D cell culture, Regenerative medicine | nih.gov |
| Heterochiral Fmoc-Peptide Scaffolds | Altered molecular packing due to D-amino acids | Enhanced enzymatic stability, Unique nanofiber morphology | Long-term implants, Controlled drug release | researchgate.netnih.gov |
| Co-Assembled Fmoc-Peptide Systems | Multiple non-covalent interactions | Multifunctionality (e.g., cell-adhesive and antimicrobial) | Advanced tissue scaffolds, Biosensing | mdpi.com |
Future Directions and Emerging Research Avenues for Fmoc D Met Oh
Novel Synthetic Routes and Protecting Group Strategies
The ongoing pursuit of more efficient and selective synthetic routes for Fmoc-D-Met-OH is a key area of development. Research is likely to focus on creating novel protecting group strategies that offer improved orthogonality and milder deprotection conditions, particularly for sensitive peptide sequences. This could involve exploring new temporary or permanent protecting groups that are compatible with Fmoc chemistry but offer distinct cleavage mechanisms, thereby enabling more complex peptide architectures, such as branched or cyclic peptides, with greater ease.
Furthermore, advancements in solid-phase peptide synthesis (SPPS) are expected to yield more sustainable and streamlined methods. This includes the development of "in situ" Fmoc removal techniques, which aim to combine deprotection and coupling steps to reduce solvent consumption and reaction times rsc.orgtandfonline.com. The exploration of greener solvents and catalytic systems for Fmoc deprotection and amino acid coupling will also be crucial for enhancing the environmental profile of Fmoc-D-Met-OH synthesis. For instance, research into novel reagents that facilitate rapid and clean Fmoc cleavage without generating reactive byproducts could lead to more robust synthetic processes .
Expanded Applications in Material Science and Nanoscience
Fmoc-protected amino acids, including Fmoc-D-Met-OH, are increasingly recognized for their potential as building blocks in material science and nanoscience due to their self-assembly properties rsc.orgrsc.orgnih.gov. The hydrophobic and aromatic nature of the Fmoc group can drive the formation of ordered nanostructures, such as hydrogels, nanofibers, and nanotubes, through non-covalent interactions like π–π stacking and hydrogen bonding beilstein-journals.orgnih.gov.
Future research will likely focus on exploiting these self-assembly characteristics for novel applications. This could include the development of:
The inherent chirality of D-methionine could also be leveraged in the design of chiral materials with specific optical or recognition properties.
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions Involving Fmoc-D-Met-OH
Accurate real-time monitoring of chemical reactions is essential for process optimization, quality control, and understanding reaction kinetics. For Fmoc-D-Met-OH in peptide synthesis, advanced spectroscopic and imaging techniques are emerging as powerful tools.
Future research will aim to integrate these advanced monitoring techniques more seamlessly into automated synthesis platforms to achieve greater control and efficiency.
Integration of Artificial Intelligence and Machine Learning in Fmoc-D-Met-OH Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and materials science, offering powerful tools for prediction, optimization, and discovery. The integration of these technologies into Fmoc-D-Met-OH research holds significant promise.
By leveraging AI and ML, researchers can explore a wider chemical space, accelerate the development of new synthetic methodologies, and unlock novel applications for Fmoc-D-Met-OH in diverse scientific and technological fields.
Q & A
Q. Addressing Data Contradictions :
Cross-Validation : Compare results from both chiral HPLC and NMR. Discrepancies may arise from solvent interactions or impurities.
Spiking Experiments : Add a known quantity of L-enantiomer to the sample and re-run analyses to confirm detection limits .
Systematic Review : Follow scoping frameworks (e.g., Arksey & O’Malley, 2005) to evaluate methodological biases in published protocols .
Advanced: How should researchers design experiments to assess the impact of Fmoc-D-Met-OH racemization on peptide bioactivity?
Methodological Answer:
Racemization Induction : Expose Fmoc-D-Met-OH to basic conditions (e.g., 20% piperidine in DMF for 30 minutes) during SPPS mimicry.
Analysis :
- Circular Dichroism (CD) : Compare spectra of peptides synthesized with pure D-Met vs. racemized mixtures to detect conformational changes .
- Bioactivity Assays : Test racemized vs. pure peptides in receptor-binding assays (e.g., SPR or cell-based assays) to quantify activity loss .
Statistical Framework : Use a PICO (Population: synthetic peptides; Intervention: racemization; Comparison: pure enantiomer; Outcome: bioactivity) model to structure the study .
Basic: What steps are critical for ensuring reproducible coupling efficiency of Fmoc-D-Met-OH in automated SPPS?
Methodological Answer:
Activation : Use 4 equivalents of HBTU/HOBt in DMF with 8 equivalents of DIPEA for 30-minute pre-activation .
Coupling Monitoring : Conduct Kaiser tests after each coupling step; repeat if ninhydrin-positive.
Solvent Quality : Ensure DMF is peptide-grade (<0.005% water) to prevent premature Fmoc deprotection .
Documentation : Follow COSMOS-E guidelines for systematic reporting of synthesis parameters (e.g., temperature, resin type) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
